4,6-Dichloro-2,8-dimethylquinoline
Overview
Description
4,6-Dichloro-2,8-dimethylquinoline is a useful research compound. Its molecular formula is C11H9Cl2N and its molecular weight is 226.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Assembly and Molecular Inclusion
4,6-Dichloro-2,8-dimethylquinoline exhibits unique properties in the formation of supramolecular assemblies. Its structural configuration allows for the inclusion of polyhalomethanes, showing a distinctive behavior in crystallization from different solvents. This compound's ability to form lattice inclusion compounds with polyhalomethanes, but not with other solvents, highlights its selective inclusion properties. The study by Ashmore et al. (2006) elucidates these phenomena, detailing the molecular packing, crystal energies, and types of intermolecular assembly employed by this compound and its derivatives (Ashmore, Bishop, Craig, & Scudder, 2006).
Molecular Engineering and Inclusion Properties
Further exploration of this compound's inclusion properties reveals its versatility as a host molecule. The compound's chlorine substitution significantly influences its ability to include guest molecules with different functionalities. Ashmore et al. (2007) demonstrate the diverse inclusion capabilities of this compound, presenting crystal structures of its lattice inclusion compounds with a variety of solvents. This research provides insight into the different types of aromatic interfacial packing and the absence of certain motifs found in non-chlorinated analogues, showcasing the compound's tailored inclusion behavior (Ashmore, Bishop, Craig, & Scudder, 2007).
Anticancer Potential and Drug Development
This compound has shown potential in the development of anticancer agents. Živković et al. (2018) investigated a new class of platinum(II) complexes incorporating this compound, revealing promising in vitro cytotoxicity and selective toxicity towards carcinoma cell lines. This study highlights the compound's role in the synthesis of novel anticancer drugs, showing significant biological activity and potential therapeutic applications (Živković, Kljun, Ilic-Tomic, et al., 2018).
Interaction with Alzheimer's Disease Pathology
In Alzheimer's disease research, derivatives of this compound have been explored for their therapeutic potential. Summers et al. (2020) focused on PBT2, a derivative targeting amyloid-β, elucidating the complex mechanism of Cu(II) coordination by the drug. Their findings suggest a novel bis-ligand Cu(II) complex formation, contributing to our understanding of PBT2's action mechanism beyond simple metal sequestration. This research underscores the compound's relevance in developing treatments for neurodegenerative diseases (Summers, Roseman, Sopasis, et al., 2020).
Properties
IUPAC Name |
4,6-dichloro-2,8-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-8(12)5-9-10(13)4-7(2)14-11(6)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJUQQYVCLNEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589019 | |
Record name | 4,6-Dichloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21629-51-6 | |
Record name | 4,6-Dichloro-2,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-2,8-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.